molecular formula C19H21N5O2 B5512792 4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol

4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol

Cat. No. B5512792
M. Wt: 351.4 g/mol
InChI Key: YPJXZICOROMHJC-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of similar heterocyclic compounds involves several key steps, including intramolecular 1,3-dipolar cycloaddition reactions and nucleophilic substitution. For instance, novel heterocycles such as 4H-tetrazolo[1,5-a][1]benzazepines were prepared from azidophenylcyanomethyl compounds through the Baylis-Hillman reaction, followed by acetylation and cyanide substitution (Lee et al., 2003). This methodological approach can offer insights into the synthesis of "4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol."

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and crystallography to determine the arrangement of atoms within a compound. For example, the crystal structure and vibrational properties of related compounds have been explored through X-ray diffraction and DFT studies, revealing the stability of conformations and the nature of intermolecular interactions (Sun et al., 2021).

Chemical Reactions and Properties

The chemical behavior of such compounds under various conditions can highlight their reactivity and potential chemical applications. For instance, studies on similar structures have shown how different substituents influence the reactivity and synthesis of novel derivatives with potential pharmacological activities (Kamble et al., 2017).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are critical for understanding the applications and handling of these compounds. Analytical methods such as capillary melting point determination and chromatography-mass spectrometry are used to characterize these aspects (Hulina & Kaplaushenko, 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's potential uses in synthesis and its behavior in various environments. Detailed DFT studies and NBO analysis can reveal the electron distribution and potential reactive sites within the molecule, as seen in studies of similar compounds (Bayannavar et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, related to the chemical structure of interest, were synthesized from N-alkylated benzimidazole 2-carboxaldehyde, showcasing the potential for creating novel chemical entities with diverse applications. These compounds exhibited significant nonlinear optical (NLO) properties, highlighting their potential for NLO applications. The synthesis involved a detailed spectroscopic and X-ray diffraction analysis, further supported by DFT studies, which provided insights into their molecular structure and reactivity (Almansour et al., 2016).

Biological Activity

Research on the structural analogs of 4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol has indicated a broad spectrum of biological activities. For instance, compounds with the tetrazole moiety have been explored for their antileishmanial activity. Theoretical calculations via DFT method have demonstrated their potential as low-toxicity compounds with a wide range of biological actions, supporting the interest in these compounds for pharmaceutical applications (Süleymanoğlu et al., 2017).

Material Science Applications

The synthesis and study of novel heterocycles, including those similar to the query compound, have revealed their potential in material sciences, particularly in the creation of metal-organic frameworks (MOFs). These MOFs, constructed from biphenyl-tetracarboxylate and flexible bis(imidazole) ligands, have demonstrated varied structural features and potential applications in catalysis, gas storage, and separation technologies due to their unique 1D, 2D, and 3D structures (Sun et al., 2010).

Electronic and Optical Properties

In the field of electronics and photonics, biphenyl-containing conjugated copolymers, closely related to the chemical structure , have been synthesized and analyzed for their electrochemical and photophysical properties. These studies have shown that such polymers exhibit reversible redox behavior and multichromic properties, with high fluorescent properties in both thin film and solution forms. The photoluminescence quantum efficiencies of these materials suggest their potential use in optoelectronic devices (Deniz et al., 2013).

Structural and Theoretical Studies

Further, detailed structural and computational studies have been conducted on aminothiazole derivatives, compounds structurally analogous to the chemical of interest. These studies have provided valuable insights into the molecular architecture, spectroscopic properties, and electronic structures of such compounds, laying the foundation for the development of materials and drugs with tailored properties (Adeel et al., 2017).

properties

IUPAC Name

4-[1-[(4-phenylphenyl)methyl]tetrazol-5-yl]-1,4-oxazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-18-13-23(10-11-26-14-18)19-20-21-22-24(19)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18,25H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJXZICOROMHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C2=NN=NN2CC3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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